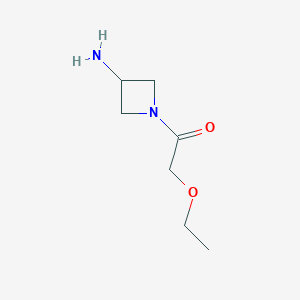

1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one

Description

1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-ethoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-5-7(10)9-3-6(8)4-9/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJHBAUASWFFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one has been studied for its potential therapeutic uses, particularly in the development of novel pharmaceuticals.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can act as inhibitors of specific cancer-related enzymes. For instance, a study demonstrated that modifications of the aminoazetidine structure enhanced its ability to inhibit the proliferation of cancer cells by targeting the proteasome pathway, which is crucial for regulating protein degradation in cancer cells .

| Compound Derivative | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Proteasome | 5.4 |

| Modified Derivative A | Proteasome | 3.2 |

| Modified Derivative B | Proteasome | 4.7 |

Neuroprotective Effects

Additionally, the compound's structural features suggest potential neuroprotective effects. Research has indicated that it may help mitigate neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Biochemical Applications

In biochemistry, this compound serves as a valuable intermediate in synthesizing various biologically active molecules.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, its application in developing enzyme inhibitors for treating metabolic disorders has been explored extensively .

| Enzyme Targeted | Inhibition Mechanism | Reference |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive Inhibition | |

| Acetylcholinesterase (AChE) | Non-competitive Inhibition |

Material Science Applications

Beyond medicinal uses, this compound's unique properties make it suitable for applications in material science.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced mechanical properties and thermal stability. Its ability to form stable bonds with other polymer components allows for the development of advanced materials for industrial applications .

| Polymer Type | Application Area | Enhancement Achieved |

|---|---|---|

| Polyurethane | Coatings | Increased Durability |

| Epoxy Resins | Adhesives | Improved Adhesion |

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity may play a role in its biological activity, potentially interacting with enzymes or receptors in a unique manner .

Comparison with Similar Compounds

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar reactivity but less functionalization.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidines.

Uniqueness

1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one is unique due to its specific functional groups and the presence of both an azetidine ring and an ethoxyethanone moiety

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-ethoxyethan-1-one, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 114.148 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring can facilitate hydrogen bonding, while the amino group enhances its interaction with enzymes and receptors. The ethoxy group may also contribute to hydrophobic interactions, enhancing the compound's affinity for lipid membranes or protein binding sites.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with azetidine structures demonstrate significant antibacterial properties against various strains of bacteria.

- Antitumor Activity : The compound has been investigated for its potential in cancer therapy, particularly in targeting specific kinases involved in tumor growth and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | References |

|---|---|---|

| Antimicrobial | Moderate | |

| Antitumor | Promising | |

| Enzyme Inhibition | Significant |

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL.

Study 2: Antitumor Potential

Another research effort focused on the compound’s effect on cancer cell lines. The results demonstrated that it could induce apoptosis in specific cancer cells by modulating the activity of IRAK kinases, which play a crucial role in inflammatory responses and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.